

Mitigating BMS-986115-induced gastrointestinal toxicity in vivo

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BMS-986115

Cat. No.: B606283

[Get Quote](#)

Technical Support Center: BMS-986115 In Vivo Studies

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the gamma-secretase inhibitor **BMS-986115** in in vivo experiments. The information provided is intended to help mitigate and manage the common gastrointestinal toxicities associated with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **BMS-986115** and why does it cause gastrointestinal toxicity?

A1: **BMS-986115** is a potent and selective inhibitor of gamma-secretase, an enzyme essential for the activation of Notch signaling pathways.^{[1][2][3]} It inhibits all four mammalian Notch receptors.^[1] The Notch signaling pathway is crucial for regulating cell differentiation, proliferation, and survival in various tissues, including the gastrointestinal tract.^[1] Inhibition of this pathway disrupts the normal differentiation of intestinal stem cells, leading to an overabundance of secretory goblet cells (goblet cell metaplasia).^[1] This on-target effect is the primary driver of the observed gastrointestinal toxicities, such as diarrhea and nausea.^[1]

Q2: What are the most common gastrointestinal adverse events observed with **BMS-986115** in vivo?

A2: Based on clinical trial data, the most frequently reported treatment-related gastrointestinal adverse events are diarrhea, nausea, and vomiting.[1][4][5] In a phase I study, diarrhea was reported in 72% of patients, nausea in 61%, and vomiting in 44% of patients receiving **BMS-986115**. [1]

Q3: Is there a difference in gastrointestinal toxicity between continuous daily dosing and intermittent dosing of **BMS-986115**?

A3: A phase I clinical trial evaluated both a continuous daily (QD) and an intermittent twice-weekly (BIW) dosing schedule.[1][4] While the study was terminated before the maximum tolerated dose (MTD) for the BIW schedule was established, the MTD for the QD schedule was determined to be 1.5 mg.[1][5] The rationale for exploring intermittent dosing is that prolonged and continuous inhibition of the Notch pathway is associated with increased GI toxicity.[1] A shorter half-life allowing for transient target engagement is considered desirable.[1]

Q4: What are the signs of gastrointestinal toxicity to monitor in animal models treated with **BMS-986115**?

A4: Researchers should closely monitor animals for clinical signs of gastrointestinal distress, including:

- Changes in fecal consistency (e.g., diarrhea, loose stools)
- Reduction in food and water intake
- Weight loss
- Dehydration (e.g., skin tenting, sunken eyes)
- Lethargy and changes in activity levels
- Piloerection and hunched posture

Histopathological examination of the intestines at necropsy can confirm goblet cell metaplasia.

Troubleshooting Guide

This guide provides potential solutions for common issues encountered during in vivo studies with **BMS-986115**.

Observed Issue	Potential Cause	Suggested Mitigation Strategy
Severe Diarrhea and Weight Loss	On-target inhibition of Notch signaling in the gut leading to goblet cell metaplasia.	<p>1. Dose Reduction: Lower the dose of BMS-986115 to the minimum effective dose. 2. Intermittent Dosing: Switch from a continuous daily dosing schedule to an intermittent schedule (e.g., twice weekly) to allow for pathway recovery between doses.^[1] 3. Supportive Care: Provide supportive care, including subcutaneous fluids to combat dehydration and nutritional support. 4. Anti-diarrheal Medication: Consider the use of anti-diarrheal agents, though this should be done cautiously and with veterinary consultation to avoid masking worsening toxicity.</p>
Reduced Compound Exposure or Efficacy	Poor absorption due to gastrointestinal distress or issues with vehicle formulation.	<p>1. Vehicle Optimization: Ensure the vehicle used for oral administration is appropriate and well-tolerated. A formulation for BMS-986115 in a suspension of 20% SBE-β-CD in saline has been described.^[6] 2. Route of Administration: If oral administration is problematic, consider alternative routes if feasible and appropriate for the experimental goals, though</p>

		BMS-986115 is designed for oral bioavailability.[3]
Inconsistent Efficacy at a Tolerated Dose	Variability in individual animal sensitivity to Notch inhibition.	1. Increase Group Size: Use a larger number of animals per group to account for individual variability. 2. Pharmacodynamic Monitoring: If possible, monitor downstream markers of Notch signaling (e.g., Hes1, Deltex1) in surrogate tissues or tumors to confirm target engagement. [4]

Quantitative Data Summary

The following table summarizes the incidence of treatment-related gastrointestinal adverse events from a Phase I clinical trial of **BMS-986115** in patients with advanced solid tumors.

Table 1: Incidence of Treatment-Related Gastrointestinal Adverse Events (All Grades)

Adverse Event	Percentage of Patients (n=36)
Diarrhea	72%
Nausea	61%
Vomiting	44%
Decreased Appetite	36%

Data from Aung, K.L. et al. Invest New Drugs 2018, 36(6): 1026.[1][4]

Table 2: Dose-Limiting Toxicities (DLTs) Observed in Arm A (Once Daily Dosing)

Dose Level	Number of DLT-evaluable Patients	Number of DLTs	DLT Description
1.5 mg	6	1	Grade 3 Nausea
2.0 mg	5	3	Grade 3 Ileus, Grade 3 Nausea, Grade 3 Pruritus/Urticaria

Data from Aung, K.L. et al. Invest New Drugs 2018, 36(6): 1026.[1][4]

Experimental Protocols

1. In Vivo Oral Formulation and Administration of **BMS-986115**

This protocol describes the preparation of a **BMS-986115** suspension for oral gavage in animal models.

- Materials:
 - **BMS-986115** powder
 - Dimethyl sulfoxide (DMSO)
 - 20% Captisol® (SBE- β -CD) in sterile saline
 - Sterile microcentrifuge tubes
 - Vortex mixer
 - Oral gavage needles
- Procedure:
 - Prepare a stock solution of **BMS-986115** in DMSO (e.g., 13.1 mg/mL).[6]
 - For a final concentration of 1.31 mg/mL, add 100 μ L of the DMSO stock solution to 900 μ L of 20% SBE- β -CD in saline.[6]

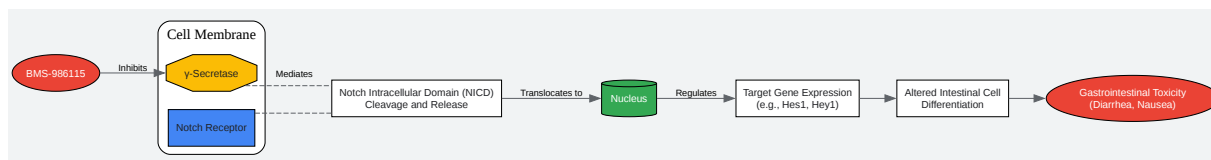
- Vortex the mixture thoroughly to ensure a uniform suspension.
- Administer the suspension to animals via oral gavage at the desired dosage. The volume of administration should be calculated based on the animal's body weight.

2. Assessment of Gastrointestinal Toxicity

A standardized protocol for monitoring and scoring GI toxicity in preclinical models.

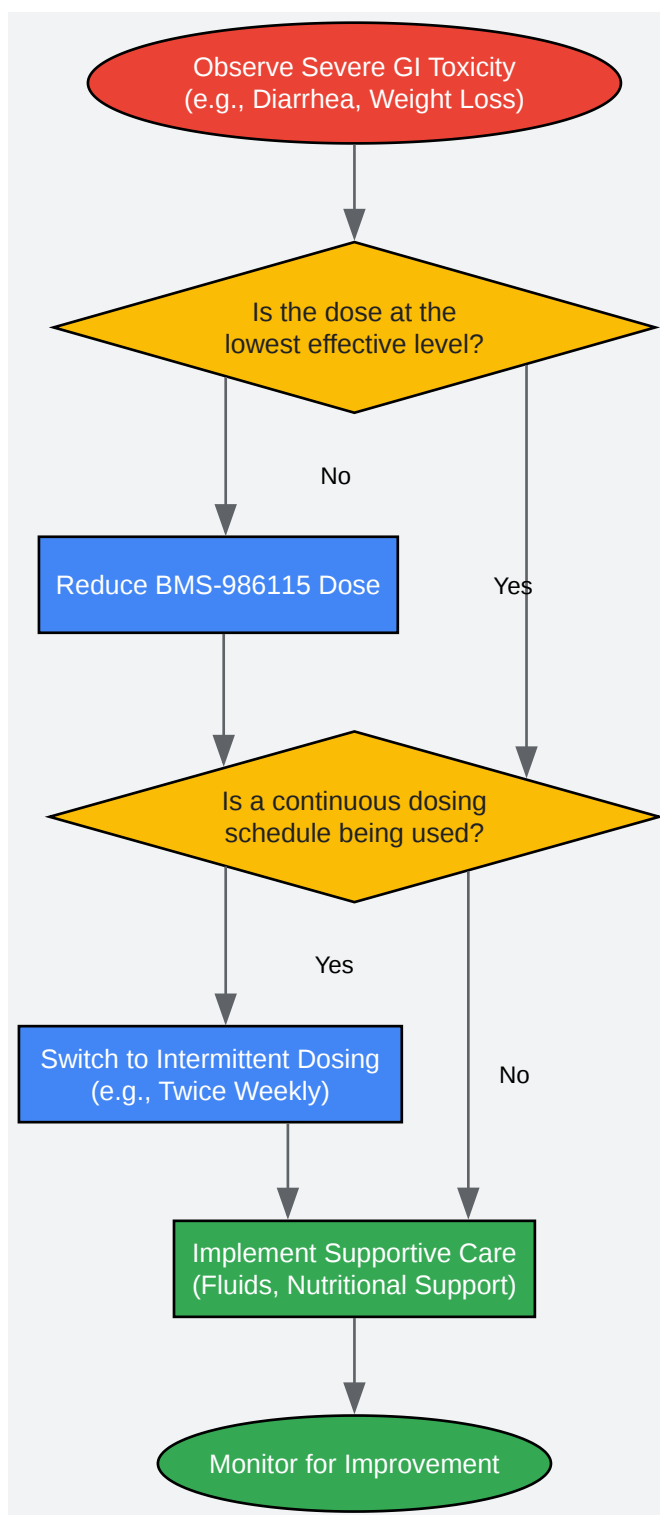
- Daily Monitoring:
 - Record the body weight of each animal daily.
 - Observe and score fecal consistency using a standardized scale (e.g., 0 = normal, well-formed pellets; 1 = soft stools; 2 = loose stools; 3 = watery diarrhea).
 - Monitor food and water consumption.
 - Observe the general appearance and behavior of the animals, noting any signs of distress.
- Endpoint Analysis:
 - At the end of the study, or if humane endpoints are reached, euthanize the animals.
 - Perform a gross pathological examination of the gastrointestinal tract.
 - Collect sections of the small and large intestines for histopathological analysis.
 - Tissues should be fixed in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess goblet cell numbers.

Visualizations



[Click to download full resolution via product page](#)

Caption: Mechanism of **BMS-986115**-induced gastrointestinal toxicity.



[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for managing GI toxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bms-986115 | C26H25F7N4O3 | CID 73388393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. | BioWorld [bioworld.com]
- 5. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Mitigating BMS-986115-induced gastrointestinal toxicity in vivo]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606283#mitigating-bms-986115-induced-gastrointestinal-toxicity-in-vivo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com